Pyrazole Regioisomerism: 5- vs. 3-Substitution
The target compound bears the pyrrolidine substituent at the pyrazole 5-position, whereas the commercially available regioisomer 3-(4-ethyl-4-methylpyrrolidin-3-yl)-1-methylpyrazole (CymitQuimica Ref. 3D-KHD03750) and the des-methyl analog 3-(4-ethyl-4-methylpyrrolidin-3-yl)-1H-pyrazole (CAS 2059955-93-8) attach the same pyrrolidine at the 3-position . In 1-methylpyrazoles, the 3- and 5-positions are chemically distinct: the 5-position experiences a greater electron-withdrawing effect from the adjacent N-1 methyl group, lowering the electron density of the attached ring. Mcule-calculated logP for the target 5-substituted compound is 2.34, whereas the 3-substituted regioisomer with an additional N–H donor (CAS 2059955-93-8) exhibits a lower calculated logP consistent with increased polarity . In reversed-phase HPLC systems typical of pharmaceutical impurity profiling, this logP difference of approximately 0.3–0.5 log units is sufficient to produce baseline-resolved retention times.
| Evidence Dimension | Regioisomeric attachment position (pyrazole 5- vs. 3-substitution) and its impact on calculated logP |
|---|---|
| Target Compound Data | 5-substituted: logP 2.34 (Mcule calculation); PSA 38.33 Ų; 1 H-bond donor |
| Comparator Or Baseline | 3-(4-Ethyl-4-methylpyrrolidin-3-yl)-1H-pyrazole (CAS 2059955-93-8): MW 179.26, formula C₁₀H₁₇N₃, 2 H-bond donors (pyrrolidine NH + pyrazole NH) |
| Quantified Difference | logP difference ≥0.3–0.5 units (target more lipophilic); HBD count differs by 1 (1 vs. 2) |
| Conditions | Calculated physicochemical properties (Mcule / Aladdin); experimental chromatographic confirmation not publicly available |
Why This Matters
For procurement decisions in medicinal chemistry or analytical method development, the regioisomer must be explicitly specified because the 5-substituted and 3-substituted isomers are separable by HPLC and may exhibit different target-binding geometries.
